molecular formula C11H16N2O2 B4186131 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea

3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea

Cat. No.: B4186131
M. Wt: 208.26 g/mol
InChI Key: FKHICNJNFJPQFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea is a substituted urea derivative of interest in organic and medicinal chemistry research. With the molecular formula C11H16N2O2 and a molecular mass of 208.26 g/mol , this compound serves as a valuable building block and intermediate in synthetic chemistry. Substituted ureas are a significant class of compounds known to exhibit a wide range of biological activities and are frequently explored in the development of pharmaceuticals and agrochemicals . A common and efficient method for synthesizing similar N'-(substituted)-N,N-dimethylureas involves the reaction of the corresponding amine precursor (e.g., (2-methoxybenzyl)amine) with dimethylcarbamoyl chloride in the presence of a base such as triethylamine . The structural motif of the 1,1-dimethylurea group is also utilized in the synthesis of more complex molecules, including xanthine derivatives like theophylline . Researchers value this compound for its potential as a precursor in multi-component condensation reactions and for further functionalization via regioselective lithiation, enabling the creation of diverse chemical libraries for screening and development . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13(2)11(14)12-8-9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHICNJNFJPQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 3 2 Methoxyphenyl Methyl 1,1 Dimethylurea

Established Synthetic Pathways for 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea Production

The most common and established methods for synthesizing unsymmetrical trisubstituted ureas like this compound typically involve the reaction of a suitably substituted amine with an isocyanate or an equivalent carbamoylating agent.

A highly plausible and direct pathway involves the reaction of (2-methoxyphenyl)methanamine with a dimethylcarbamoylating agent. For instance, reacting (2-methoxyphenyl)methanamine with dimethylcarbamoyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane (B109758) would yield the target compound. An analogous procedure has been successfully used to synthesize N'-phenethyl-N,N-dimethylurea, achieving a 97% yield. researchgate.net

Alternatively, the synthesis can proceed via an isocyanate intermediate. (2-Methoxyphenyl)methanamine can be converted to 2-methoxybenzyl isocyanate. This is often achieved using phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547) (bis(trichloromethyl)carbonate). nih.gov The in situ generated isocyanate is then treated with dimethylamine (B145610) to form the final this compound product. This two-step, one-pot approach is a cornerstone in urea (B33335) synthesis. nih.gov

Reaction Mechanisms in the Synthesis of N-substituted Urea Derivatives

The synthesis of N-substituted ureas is dominated by mechanisms involving highly reactive isocyanate intermediates. The classical approach begins with an amine that is converted into an isocyanate. This intermediate is a powerful electrophile due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms, making the carbonyl carbon susceptible to nucleophilic attack.

Isocyanate Formation and Reaction: The reaction of a primary amine, such as (2-methoxyphenyl)methanamine, with phosgene or triphosgene proceeds via the formation of a carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to yield the isocyanate. The subsequent step is the nucleophilic addition of a second amine (e.g., dimethylamine) to the carbonyl carbon of the isocyanate. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon, leading to a zwitterionic intermediate that rapidly undergoes proton transfer to yield the stable urea linkage.

Rearrangement Reactions: Alternative pathways to isocyanate intermediates include rearrangement reactions such as the Hofmann, Curtius, and Lossen rearrangements. rsc.org

Hofmann Rearrangement: A primary amide is treated with a halogen (e.g., Br₂) and a base. This generates an isocyanate intermediate in situ, which can then be trapped by an amine. organic-chemistry.org

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to produce an isocyanate with the loss of nitrogen gas. organic-chemistry.org This method is advantageous as it avoids the use of harsh reagents.

These mechanisms provide a versatile toolkit for chemists to access a wide range of substituted ureas by carefully selecting the starting materials and reaction pathways.

Catalytic Approaches and Reaction Optimization in this compound Synthesis

While many urea syntheses can proceed without catalysts, catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Transition metal catalysts, particularly those based on copper, palladium, and iridium, have been employed in related C-N bond-forming reactions.

Copper-Catalyzed Reactions: Copper-catalyzed systems have been developed for the carboamination of alkenes to produce benzylureas. nih.gov Although this specific reaction builds the carbon skeleton and the C-N bond simultaneously, the underlying principle of metal-mediated C-N coupling is relevant. For the synthesis of the target molecule, a more direct catalytic approach could involve the dehydrogenative coupling of methanol (B129727) and amines, an iron-catalyzed process, or the direct carbonylation of amines. mdpi.com

Iridium-Catalyzed N-Alkylation: Iridium complexes have been shown to catalyze the N-alkylation of ureas with alcohols through a "borrowing hydrogen" mechanism. uno.edu This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine (urea), and subsequent reduction of the resulting imine by the metal hydride. uno.edu While this is typically used to add alkyl groups to an existing urea, it highlights the potential for catalytic routes in modifying urea structures.

Reaction Optimization: Optimization of urea synthesis often focuses on several key parameters:

Solvent: The choice of solvent can significantly impact reaction rates and yields. While aprotic solvents like THF and dioxane are common, studies have shown that using water as a solvent can dramatically increase reaction rates for the nucleophilic addition of amines to isocyanates. rsc.org

Base: In reactions generating HCl, such as those using carbamoyl chlorides or phosgene, a stoichiometric amount of a tertiary amine base (e.g., triethylamine) is crucial to neutralize the acid and drive the reaction to completion. nih.gov

Temperature: While many isocyanate-based reactions are rapid even at room temperature, some catalytic cycles or less reactive substrates may require heating. However, higher temperatures can also lead to side reactions, such as the formation of symmetrical ureas or decomposition. tandfonline.com

Development of Novel Synthetic Routes for this compound

Recent research has focused on developing more sustainable and efficient methods for urea synthesis, moving away from hazardous reagents like phosgene and exploring alternative carbonyl sources and activation methods.

Green Chemistry Principles in this compound Synthesis

Adherence to green chemistry principles is increasingly important in chemical manufacturing. For urea synthesis, this involves using safer reagents, reducing waste, and improving atom economy.

CO₂ as a Carbonyl Source: Carbon dioxide is an abundant, renewable, and non-toxic C1 feedstock. Its use as a direct carbonylating agent to synthesize ureas from amines is a highly attractive green alternative. uno.edu However, the thermodynamic stability of CO₂ requires activation, often through high pressure, specific catalysts, or the use of dehydrating agents to shift the equilibrium by removing the water formed during the reaction.

Catalyst-Free and Solvent-Free Conditions: The development of reactions that proceed under catalyst-free and solvent-free conditions represents a significant step towards sustainability. For example, the synthesis of unsymmetrical ureas has been achieved by reacting amines with carbonyl sulfide (B99878) (COS) under mild, catalyst-free conditions, where selectivity is controlled by temperature and substrate ratios. rsc.org Similarly, reacting amines and urea "neat" (without solvent) at elevated temperatures is a known method for producing substituted ureas. google.com

Use of Isocyanate Surrogates: To avoid the direct handling of toxic isocyanates, stable precursors or surrogates have been developed. 3-Substituted dioxazolones can serve as effective precursors, generating isocyanates in situ under mild heating with a non-toxic base like sodium acetate, enabling the clean synthesis of unsymmetrical ureas. tandfonline.com

Chemo- and Regioselectivity in the Formation of Urea Linkages

Achieving selectivity is a critical challenge in the synthesis of complex molecules with multiple functional groups.

Chemoselectivity: In molecules containing multiple nucleophilic sites, such as hydroxyl or thiol groups in addition to an amine, the formation of the urea linkage must be favored over carbamate (B1207046) or thiocarbamate linkages. In many urea syntheses using isocyanate surrogates, the reaction has been shown to be highly chemoselective, yielding the urea as the sole product even in the presence of other nucleophiles. tandfonline.com This is attributed to the higher nucleophilicity of the amine under the reaction conditions.

Regioselectivity: When synthesizing unsymmetrical ureas from precursors with multiple non-equivalent nitrogen atoms, controlling which nitrogen atom reacts is crucial. For example, in the copper-catalyzed three-component carboamination of styrenes with N-aryl-N'-benzylureas, the reaction was found to be highly regioselective. Coupling occurred almost exclusively at the more nucleophilic arylated nitrogen atom rather than the benzyl-substituted nitrogen, except in cases with strongly electron-withdrawing groups on the aryl ring. nih.gov This demonstrates that electronic effects within the substrate can be exploited to direct the regiochemical outcome of the reaction.

Structure-Activity Relationship (SAR) Studies on Derivatives of this compound

The N-benzyl-N',N'-dimethylurea scaffold is a component of various biologically active molecules, particularly in the development of anticancer agents. Structure-activity relationship (SAR) studies help to elucidate how modifications to the chemical structure affect biological activity.

The general structure of this compound contains three key regions for modification: the substituted phenyl ring (A), the benzyl (B1604629) linker (B), and the dimethyl urea moiety (C).

SAR studies on related N-aryl-N'-benzylurea derivatives have provided valuable insights:

Substituents on the Phenyl Ring (Region A): The nature and position of substituents on the phenyl ring are critical for activity. In one study of antiproliferative agents, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on the phenyl ring was beneficial for activity. nih.gov Conversely, a methoxy (B1213986) group, which is an electron-donating group, can have varied effects depending on its position and the biological target. The ortho position of the methoxy group in the target compound may introduce steric hindrance, which in some cases has been shown to reduce activity compared to substitution at the para position. nih.gov

The Benzyl Linker (Region B): The methylene (B1212753) group separating the phenyl ring from the urea nitrogen provides conformational flexibility. Studies have shown that inserting this methylene spacer can enhance antiproliferative activity compared to rigid diaryl urea structures. rsc.org

Substituents on the Urea (Region C): The two methyl groups on the terminal nitrogen contribute to the molecule's lipophilicity and steric profile. In studies of soluble epoxide hydrolase inhibitors, bulky aliphatic groups like adamantyl on the urea nitrogen were found to be highly favorable for potency. mdpi.com While smaller methyl groups are present in the target compound, this region is a key site for modification to tune the compound's properties.

The following tables summarize SAR data from studies on analogous N-benzylurea compounds, highlighting the effects of various substitutions on anticancer activity.

Table 1: SAR of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives Against Cancer Cell Lines Data extracted from a study on antiproliferative agents, showing the effect of substituents on the terminal phenyl ring. nih.gov

Compound IDR1 (Substitution on Phenyl Ring)R2 (Second Amine)IC₅₀ A549 (μM)IC₅₀ HCT116 (μM)
8a 4-OCH₃(4-pyridylmethoxy)benzyl>50>50
8c 4-F(4-pyridylmethoxy)benzyl4.3110.25
8d 4-CF₃(4-pyridylmethoxy)benzyl5.348.91
9b 4-CF₃(4-pyridylmethoxy)benzyl-piperidine3.152.51
9d 2-F, 4-CF₃(4-pyridylmethoxy)benzyl-piperidine2.982.03

Table 2: SAR of 3-((4-methoxybenzyl)oxy)phenyl Urea Derivatives Against Cancer Cell Lines Data extracted from a study on multitarget immunomodulators, showing the effect of substitution on the urea nitrogen. ed.ac.uk

Compound IDR (Substituent on Urea)IC₅₀ HT-29 (μM)IC₅₀ A-549 (μM)
2 p-fluorophenyl1.61.5
5 p-chlorophenyl1.11.6
6 m-chlorophenyl1.612.0
8 p-bromophenyl0.83.7
11 p-methoxyphenyl>100>100

These findings collectively suggest that the biological activity of compounds related to this compound can be finely tuned by strategic modifications to its core structure. The presence of electron-withdrawing groups on the aromatic ring often enhances potency, while the steric and electronic properties of the substituents on the urea moiety are also critical determinants of activity.

Rational Design of Modified this compound Analogs

The rational design of analogs of this compound is a strategic process aimed at optimizing its physicochemical properties and biological activity. This process is guided by established principles in medicinal chemistry, including molecular hybridization and structure-activity relationship (SAR) studies. The urea scaffold is a particularly interesting framework in drug design, known for its role in multiprotein kinase inhibitors like Sorafenib. researchgate.net

One common approach involves molecular hybridization, where distinct pharmacophoric units are combined to create a new hybrid molecule with potentially enhanced or novel activities. nih.gov For this compound, this could involve retaining the N,N-dimethyl-N'-(2-methoxybenzyl)urea core while introducing other functional moieties. The goal is to improve interactions with biological targets, such as enzymes or receptors. researchgate.netnih.gov

The design process for novel analogs would systematically explore modifications at three key positions:

The Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or other electron-withdrawing/donating groups) at different positions on the phenyl ring can modulate the electronic properties and steric profile of the molecule. This can influence binding affinity and selectivity for a biological target.

The Methoxy Group: The ortho-methoxy group is a key feature. Analogs could be designed by altering its position (meta or para) or replacing it with other alkoxy groups or bioisosteres to probe the importance of its hydrogen-bonding and steric contributions.

The Dimethylurea Moiety: The N,N-dimethyl substitution on the urea can be varied. Replacing one or both methyl groups with other alkyl or aryl groups can affect solubility, metabolic stability, and the hydrogen-bonding pattern of the urea functionality. nih.gov

Concepts for the rational design of new substance classes, particularly N-heterocyclic compounds, are continually evolving and can provide a promising pathway for the development of novel therapeutic agents and functional materials. azom.com

Impact of Substituent Variations on Biological Efficacy in Non-Human Systems

The biological efficacy of this compound analogs is highly dependent on the nature and position of substituents. While specific data for this exact compound is not extensively published, the effects of substituent variations can be inferred from studies on structurally related N-aryl-N'-benzylurea derivatives. nih.gov Research on such compounds has demonstrated that modifications to the aromatic rings and the urea linker can significantly impact their antiproliferative activities in various cancer cell lines. nih.gov

For instance, in a study on a series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the introduction of a 1-methylpiperidin-4-yl group resulted in compounds with excellent activity against four different cancer cell lines (A549, MCF7, HCT116, and PC3) while showing minimal activity against a normal human liver cell line (HL7702). nih.gov This highlights the potential for specific substitutions to confer both potency and selectivity.

The following table illustrates a hypothetical structure-activity relationship (SAR) for analogs of this compound, based on findings for similar urea-containing compounds. This table is for illustrative purposes to demonstrate how systematic modifications could influence biological activity.

Analog StructureR1 (Phenyl Ring Substituent)R2 (Urea Substituent)Hypothetical Impact on Biological Efficacy (Non-Human Systems)
Analog 12-OCH3 (Parent)N(CH3)2Baseline Activity
Analog 24-ClN(CH3)2Potentially increased lipophilicity and cell permeability, possibly leading to enhanced antiproliferative activity.
Analog 33-CF3N(CH3)2Introduction of a strong electron-withdrawing group could alter target binding interactions.
Analog 42-OCH3NH-CyclopropylModification of the urea nitrogen could affect hydrogen bonding capacity and metabolic stability.
Analog 52,4-diClN(CH3)2Multiple halogen substitutions may further enhance potency, as seen in some kinase inhibitors.

These examples underscore the principle that even minor chemical modifications can lead to significant changes in biological outcomes, a cornerstone of medicinal chemistry and drug development.

Stereochemical Considerations in this compound Research

While this compound itself is an achiral molecule, stereochemical considerations become paramount when designing and synthesizing its analogs, especially if chiral centers are introduced. The conformation of molecules containing a urea group can be well-defined, and this can have significant implications for biological activity. researchgate.net

Research on N,N'-diarylureas has shown that a chiral substituent can influence the diastereoselectivity in the formation of new stereogenic centers at a considerable distance along the molecule (up to 14 bonds away). researchgate.net This phenomenon, known as remote stereocontrol, is attributed to the defined conformation of the urea backbone, which can effectively transmit stereochemical information. researchgate.net

In the context of this compound analogs, the introduction of a stereocenter, for example, on the benzylic carbon or on a substituent of the phenyl ring, would result in enantiomers. These enantiomers could exhibit different biological activities, metabolic profiles, and toxicities. The synthesis of such chiral analogs would require stereoselective methods to obtain enantiomerically pure compounds.

Furthermore, the presence of substituents on the aromatic ring could lead to atropisomerism if rotation around the aryl-C or aryl-N bond is restricted. Although less common for this specific scaffold, it is a stereochemical aspect that must be considered in the design of more complex analogs. Therefore, a thorough investigation of the stereochemical properties of any new chiral analog of this compound would be crucial for understanding its pharmacology.

Mechanisms of Action of 3 2 Methoxyphenyl Methyl 1,1 Dimethylurea in Target Organisms

Biochemical Pathway Inhibition by 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea in Photosynthetic Organisms

The primary biochemical target of this compound is the process of photosynthesis, specifically the light-dependent reactions that occur within the chloroplasts.

Urea (B33335) herbicides, including this compound, are known to be highly specific inhibitors of Photosystem II (PSII). PSII is a multi-protein complex located in the thylakoid membranes of chloroplasts that is responsible for water splitting and the initial steps of electron transport in photosynthesis. These herbicides disrupt the normal flow of electrons by binding to a specific site within the PSII complex. This binding blocks the transfer of electrons from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The inhibition of this electron transfer effectively halts the linear electron transport chain, which in turn stops the production of ATP and NADPH, the energy and reducing power, respectively, needed for carbon dioxide fixation in the Calvin cycle. The blockage of electron flow at this point is a critical event that triggers subsequent damaging processes within the plant.

The specific binding site for urea herbicides is located on the D1 protein, a core component of the PSII reaction center. The D1 protein contains the binding niche for the plastoquinone (B1678516) QB. This compound, like other urea herbicides, acts as a competitive inhibitor, displacing the native plastoquinone from its binding site. The binding is non-covalent and involves a series of weak interactions, such as hydrogen bonds and van der Waals forces, between the herbicide molecule and specific amino acid residues within the QB binding pocket of the D1 protein. The methoxy (B1213986) group on the phenyl ring and the dimethylurea moiety of this compound are crucial for its proper orientation and high-affinity binding to this site. This molecular interaction is highly specific and is the basis for the potent inhibitory activity of this class of herbicides.

The inhibition of electron transport at the QA to QB step by this compound has a profound and measurable effect on chlorophyll (B73375) fluorescence. When PSII reaction centers are blocked, the energy from absorbed light that would normally be used to drive electron transport is dissipated, in part, as fluorescence. This results in a characteristic increase in the variable chlorophyll fluorescence (Fv). The ratio of variable to maximal fluorescence (Fv/Fm), a key indicator of the maximum quantum efficiency of PSII, is significantly decreased in the presence of the herbicide. This indicates a reduction in the plant's ability to perform photosynthesis efficiently.

ParameterDescriptionExpected Effect of this compound
F0 Minimal fluorescence (all PSII reaction centers are open)Slight increase
Fm Maximal fluorescence (all PSII reaction centers are closed)No significant change initially, but may decrease with prolonged exposure due to damage
Fv Variable fluorescence (Fm - F0)Decrease
Fv/Fm Maximum quantum yield of PSII photochemistrySignificant decrease

Cellular and Subcellular Responses to this compound Exposure

The initial biochemical lesion caused by this compound triggers a series of downstream cellular and subcellular responses that contribute to its herbicidal effects.

Exposure of susceptible plants to this compound leads to significant ultrastructural changes, particularly within the chloroplasts. The blockage of electron transport and subsequent photooxidative stress can cause the thylakoid membranes to swell and become disorganized. The grana stacks may become disrupted, and in severe cases, the entire chloroplast envelope can rupture. Other cellular organelles, such as mitochondria and peroxisomes, may also show signs of damage as a secondary consequence of the oxidative stress initiated in the chloroplasts. These ultrastructural alterations are indicative of a general breakdown of cellular integrity and function.

Cellular ComponentObserved Ultrastructural Change
Chloroplasts Swelling of thylakoids, disorganization of grana, rupture of the envelope
Thylakoid Membranes Dilation and vesiculation
Starch Grains Reduction or disappearance due to inhibition of photosynthesis
Mitochondria Swelling and loss of cristae integrity (secondary effect)
Peroxisomes Proliferation (in response to oxidative stress)

The inhibition of photosynthetic electron transport by this compound leads to the over-reduction of the photosynthetic electron transport chain. This results in the formation of highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), superoxide (B77818) radicals (O₂⁻), and hydrogen peroxide (H₂O₂). This accumulation of ROS overwhelms the plant's natural antioxidant defense systems, leading to a state of oxidative stress. The ROS can cause widespread damage to cellular components, including lipid peroxidation of membranes, protein denaturation, and DNA damage.

In response to this oxidative threat, plants activate their antioxidant defense systems. This includes both enzymatic and non-enzymatic components. Enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate (B8700270) peroxidase (APX) are upregulated to detoxify the ROS. Non-enzymatic antioxidants like ascorbate (vitamin C) and glutathione (B108866) also play a crucial role in scavenging free radicals. However, in susceptible plants, the rate of ROS production induced by this compound exceeds the capacity of the antioxidant systems, leading to extensive cellular damage and ultimately, plant death.

Antioxidant EnzymeFunctionResponse to this compound
Superoxide Dismutase (SOD) Converts superoxide radicals to hydrogen peroxideIncreased activity
Catalase (CAT) Decomposes hydrogen peroxide into water and oxygenIncreased activity
Ascorbate Peroxidase (APX) Reduces hydrogen peroxide to water using ascorbate as an electron donorIncreased activity
Glutathione Reductase (GR) Regenerates the reduced form of glutathioneIncreased activity

Effects on Growth and Development in Susceptible Plant Species

The inhibition of photosynthesis by this compound and other phenylurea herbicides manifests in distinct visual and physiological symptoms in susceptible plant species. Upon absorption, primarily through the roots, the compound is translocated via the xylem to the leaves where it accumulates. ccme.cacornell.edu Within days of application, susceptible plants begin to exhibit symptoms of chlorosis, which is the yellowing of leaf tissue due to a lack of chlorophyll. pomais.com This is often followed by necrosis, or the death of plant tissue, and a general cessation of growth. pomais.com Younger, rapidly growing broadleaf weeds and annual grasses are particularly vulnerable. pomais.com

The visual symptoms are a direct consequence of the disruption of the plant's metabolic processes. The blockage of electron transport in Photosystem II not only halts energy production but also leads to the formation of highly reactive oxygen species, which cause oxidative damage to cellular components, further contributing to the rapid decline and death of the plant.

For illustrative purposes, the effects of representative phenylurea herbicides on various susceptible weed species are detailed in the table below.

HerbicideSusceptible Weed SpeciesObserved Effects
Diuron Pigweed (Amaranthus spp.), Lambsquarters (Chenopodium album), Crabgrass (Digitaria spp.)Pre-emergence application interferes with chlorophyll formation in germinating seeds, leading to starvation and death of young plants. Post-emergence application on small seedlings leads to chlorosis and necrosis. scialert.netsmagrichem.com
Linuron Annual grasses, various broadleaf weedsCauses chlorosis, necrosis, and growth cessation within days of application. It is effective as both a pre-emergent and early post-emergent herbicide. pomais.com
Isoproturon (B30282) Black-grass (Alopecurus myosuroides), Wild oat (Avena fatua), Annual meadow grass (Poa annua)Controls annual grasses and broadleaf weeds in cereal crops. wikipedia.org Leads to discoloration and burning at the tips of mature leaves. isws.org.in

Molecular Mechanisms of Resistance to this compound

The widespread and repeated use of phenylurea herbicides has imposed strong selective pressure on weed populations, leading to the evolution of resistance. This resistance can arise from two primary molecular mechanisms: target-site resistance, which involves genetic modifications of the herbicide's target protein, and non-target-site resistance, which involves mechanisms that reduce the amount of active herbicide reaching the target site.

Target-Site Resistance: Mutations in the D1 Protein Gene

The most well-characterized mechanism of resistance to photosystem II inhibiting herbicides, including phenylureas, is target-site resistance resulting from mutations in the chloroplast gene psbA, which encodes the D1 protein. unl.edu These mutations alter the amino acid sequence of the D1 protein, thereby reducing the binding affinity of the herbicide to its target site. unl.edu Consequently, the electron transport chain is not inhibited, and the plant can survive herbicide application.

Several specific mutations in the psbA gene have been identified in various weed species that confer resistance to phenylurea herbicides. The most common mutation is a serine to glycine (B1666218) substitution at position 264 (Ser264Gly). nih.gov However, other mutations at different positions within the D1 protein have also been documented to provide varying levels of resistance to different herbicides within the PSII inhibitor class. unl.edu

The following table summarizes key mutations in the D1 protein and their associated resistance to representative phenylurea herbicides.

MutationAmino Acid ChangeWeed Species ExampleResistance to Phenylureas
Ser264GlySerine to GlycineRedroot Pigweed (Amaranthus retroflexus)High resistance to some triazines, but can also confer resistance to certain phenylureas. nih.gov
Val219IleValine to IsoleucineAnnual Bluegrass (Poa annua)Confers resistance to the phenylurea diuron. unl.edu
Ala251ValAlanine to ValineVariousCan contribute to resistance against a range of PSII inhibitors. nih.gov
Phe274ValPhenylalanine to ValineWild Radish (Raphanus raphanistrum)Provides resistance to atrazine (B1667683) and diuron. researchgate.net

Non-Target Site Resistance: Enhanced Metabolism and Detoxification Pathways in Weeds

Non-target-site resistance (NTSR) is a complex mechanism that involves the detoxification of the herbicide before it can reach its target site in the chloroplasts. In the case of phenylurea herbicides, this enhanced metabolism is often mediated by two major enzyme families: cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs). nih.govnih.gov

Resistant weed biotypes may exhibit increased expression or activity of specific P450 enzymes that can metabolize phenylurea herbicides through processes like hydroxylation and N-dealkylation. nih.gov These modifications render the herbicide non-toxic. Similarly, GSTs can detoxify herbicides by catalyzing their conjugation with glutathione, a key cellular antioxidant. cambridge.org This process makes the herbicide more water-soluble and facilitates its sequestration into the vacuole, away from its site of action.

The table below provides examples of metabolic pathways involved in the detoxification of phenylurea herbicides in resistant weeds.

Enzyme FamilyResistant Weed Species ExampleMetabolic Pathway
Cytochrome P450s Lolium rigidumCatalyzes the aryl hydroxylation of phenylurea herbicides. uwa.edu.au
Glutathione S-transferases (GSTs) Alopecurus myosuroidesConjugation of the phenylurea herbicide chlorotoluron (B1668836) with glutathione. cambridge.org

Genetic Basis and Evolution of Resistance to this compound

The evolution of resistance to phenylurea herbicides is a clear example of natural selection in action. Within a large weed population, mutations that confer resistance may arise spontaneously at a very low frequency. When a phenylurea herbicide is applied, susceptible individuals are killed, while the rare resistant individuals survive and reproduce, passing the resistance genes to their offspring. Over time and with repeated herbicide applications, the frequency of resistant individuals within the population increases, eventually leading to a predominantly resistant population.

Target-site resistance, being often conferred by a single gene mutation, can evolve relatively quickly. ucdavis.edu The inheritance of mutations in the chloroplast-encoded psbA gene is typically maternal, which can influence the spatial distribution of resistance. nih.gov

No Information Available on the Environmental Fate and Transport of this compound

Following a comprehensive search of available scientific literature, no specific data or research findings were identified for the chemical compound this compound concerning its environmental fate and transport. Consequently, it is not possible to provide a detailed article on its degradation pathways, adsorption, desorption, and leaching characteristics in soil systems as outlined in the request.

The scientific community has not published studies on the microbial degradation, biotransformation, abiotic degradation mechanisms such as hydrolysis and photolysis, or the degradation products and metabolites of this compound. Similarly, there is a lack of information regarding its behavior in various soil types, including the influence of soil organic matter and clay content on its mobility, and no environmental transport models have been developed for this specific compound.

Therefore, the requested article, with its detailed sections and subsections on the environmental characteristics of this compound, cannot be generated at this time due to the absence of foundational research on the topic.

Environmental Fate and Transport of 3 2 Methoxyphenyl Methyl 1,1 Dimethylurea

Persistence and Dissipation of 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea in Aquatic Environments

The persistence of phenylurea herbicides in aquatic environments is governed by a combination of biotic and abiotic degradation processes. These compounds are generally characterized by their chemical stability, with environmental half-lives in water ranging from a few weeks to several months. marinebiodiversity.orgresearchgate.net The rate of dissipation is influenced by factors such as water chemistry, temperature, sunlight intensity, and the presence of microorganisms. semanticscholar.org

Hydrolysis: Phenylurea herbicides are generally stable to hydrolysis under typical environmental pH conditions found in natural water bodies. marinebiodiversity.org Hydrolytic degradation is not considered a significant dissipation pathway for this class of compounds.

Table 1: Illustrative Photodegradation and Hydrolysis Data for Representative Phenylurea Herbicides

CompoundPhotodegradation Half-life (t½)ConditionsHydrolysis Rate
Diuron 1-2 days (in the presence of iron(III))Aqueous solution, sunlightStable at pH 5-9
Isoproturon (B30282) Rapid degradation in the presence of photosensitizersAqueous suspension, solar energyStable
Linuron Susceptible to photocatalysisAqueous suspension, solar energyStable

The distribution of phenylurea herbicides between water and sediment is a key factor in their environmental persistence and bioavailability. Sorption to sediment can act as both a sink, removing the herbicide from the water column, and a long-term source through desorption. nih.govhuji.ac.il

The extent of sorption is influenced by the physicochemical properties of both the herbicide and the sediment. Herbicides with higher hydrophobicity tend to sorb more strongly to sediments. nih.gov Sediment characteristics such as organic carbon content and clay mineralogy are also critical, with higher organic carbon content generally leading to greater sorption. nih.govhuji.ac.il For instance, studies on chlorotoluron (B1668836) and isoproturon have shown that sorption is significantly higher in sediments with greater organic carbon content. nih.govhuji.ac.il This sorption can lead to the accumulation of phenylurea herbicides in benthic environments. Desorption can occur, releasing the compounds back into the water column, although this process can exhibit hysteresis, meaning it does not occur as readily as sorption. nih.govhuji.ac.il

Table 2: Illustrative Sediment-Water Distribution Data for Representative Phenylurea Herbicides

CompoundOrganic Carbon-Normalized Sorption Coefficient (Koc) (L/kg)Sediment Type
Chlorotoluron 137 - 228River Sediments
Isoproturon 60 - 125River Sediments

Bioavailability and Uptake of this compound by Non-Target Organisms

The bioavailability of phenylurea herbicides to non-target organisms is largely determined by their concentration in the environment, their partitioning behavior, and the specific physiology of the organism.

Terrestrial Flora: Phenylurea herbicides are readily taken up from the soil solution by the root systems of plants. marinebiodiversity.org Once absorbed, they are translocated throughout the plant, primarily via the xylem. marinebiodiversity.org The extent of uptake and accumulation will depend on the plant species, soil type, and the concentration of the herbicide in the soil porewater.

Terrestrial Fauna: Information on the accumulation of phenylurea herbicides in terrestrial fauna is limited. Exposure can occur through ingestion of contaminated plants or soil. The bioaccumulation potential is generally considered to be low to moderate, depending on the specific compound's lipophilicity.

Phenylurea herbicides have been detected in aquatic environments due to agricultural runoff, posing a risk to aquatic organisms. nih.gov

Aquatic Flora: Submerged aquatic plants can absorb phenylurea herbicides directly from the water. Studies on species like Ceratophyllum demersum have shown that environmentally relevant concentrations of isoproturon can impair photosynthesis. openagrar.de These plants can also metabolize the herbicides they absorb. openagrar.de

Aquatic Fauna: The primary route of uptake of phenylurea herbicides in fish is likely through the gills. nih.gov While these compounds are not considered to be highly bioaccumulative, they can be taken up by aquatic organisms. researchgate.net The bioconcentration factor (BCF), which is a measure of a chemical's tendency to accumulate in an organism from water, is generally low for most phenylurea herbicides. Metabolism within the organism can lead to the formation of various degradation products. For example, microbial degradation of some phenylureas can be initiated by N-demethylation. researchgate.net

Table 3: Illustrative Bioavailability and Uptake Data for Representative Phenylurea Herbicides

CompoundOrganismBioconcentration Factor (BCF)Key Findings
Diuron FishLow to ModerateCan cause adverse effects at sub-lethal concentrations. nih.gov
Linuron FishLowWell-documented anti-androgenic effects. nih.gov
Isoproturon Submerged Macrophytes (Ceratophyllum demersum)Not reportedImpairs photosynthesis at environmentally relevant concentrations; metabolism observed. openagrar.de

Analytical Methodologies for the Detection and Quantification of 3 2 Methoxyphenyl Methyl 1,1 Dimethylurea

Chromatographic Techniques for 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea Analysis

Chromatography stands as a cornerstone for the separation, identification, and quantification of this compound. Both gas and liquid chromatography techniques are utilized, each with specific applications and strategic considerations to ensure optimal analytical outcomes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is often the preferred technique for the analysis of phenylurea herbicides because it avoids the issue of thermal degradation inherent to GC. researchgate.netchromatographyonline.com HPLC methods are typically developed using reverse-phase columns, such as C18, which separate compounds based on their hydrophobicity. chromatographyonline.comsciex.com

Method development and optimization involve several key parameters:

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a gradient elution to effectively separate multiple components. chromatographyonline.comsciex.com

Detector: Ultraviolet (UV) or Diode Array Detectors (DAD) are frequently used for detection, with monitoring typically occurring at a wavelength around 210 nm. chromatographyonline.com

Sample Preparation: For complex matrices or trace-level analysis, a preconcentration step using Solid-Phase Extraction (SPE) is often employed to clean up the sample and concentrate the analyte. chromatographyonline.comresearchgate.net

Validation of HPLC methods is critical and typically assesses linearity, repeatability, and recovery. For a range of phenylurea herbicides analyzed in water samples, methods have demonstrated good linearity and recoveries between 85.2% and 110.0%. mdpi.comnih.gov

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis

For the detection of trace amounts of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), offers superior sensitivity and selectivity. sciex.comlcms.cz This technique is essential for analyzing complex samples where low detection limits are required, such as in environmental monitoring or food safety applications. sciex.comlcms.cz

Key aspects of LC-MS for trace analysis include:

Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the analytes eluting from the LC column, often operated in positive polarity for phenylurea compounds. sciex.com

Tandem Mass Spectrometry (MS/MS): By selecting a specific precursor ion and monitoring its characteristic product ions (Multiple Reaction Monitoring or MRM), LC-MS/MS provides a high degree of certainty in identification and quantification, even in complex matrices. sciex.com

Sensitivity: LC-MS/MS methods can achieve very low limits of quantitation (LOQs), often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range, which is crucial for meeting regulatory limits. sciex.comnih.gov

The development of LC-MS/MS methods often involves optimizing extraction procedures, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to ensure high recovery and minimal matrix effects. lcms.czipbeja.pt

Table 2: Performance of an LC-MS/MS Method for Phenylurea Herbicide Analysis

Parameter Result Reference
Linearity (r²) > 0.998 sciex.com
Limit of Quantitation (LOQ) 0.1 - 1 µg/L sciex.com

Spectroscopic and Immunochemical Methods in this compound Research

Alongside chromatographic techniques, spectroscopic and immunochemical methods provide alternative and complementary approaches for the analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification in Solutions

Ultraviolet-Visible (UV-Vis) spectroscopy can be a straightforward and cost-effective method for the quantification of compounds in solution, provided the analyte has a suitable chromophore. Phenylurea compounds absorb UV light due to their aromatic ring structure. While UV-Vis spectroscopy can be used as a standalone technique for quantification in simple, pure solutions, it is more commonly used as a detection method following separation by HPLC. chromatographyonline.com The absorbance is measured at the wavelength of maximum absorption (λmax) and is proportional to the concentration of the analyte, following the Beer-Lambert law.

Immunoassays (ELISA) for High-Throughput Screening in Environmental Samples

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are valuable tools for the rapid, high-throughput screening of numerous samples. nih.gov These assays are based on the highly specific binding between an antibody and its target antigen. For small molecules like this compound, the compound (or a derivative) acts as a hapten, which is used to generate specific antibodies.

The key advantages of ELISA include:

High Sensitivity: Immunoassays can be developed to detect very low concentrations of the target analyte. nih.gov

High Throughput: The microplate format allows for the simultaneous analysis of many samples.

Cost-Effectiveness: ELISA can be more economical for large-scale screening compared to chromatographic methods.

The performance of an ELISA is characterized by its sensitivity (often expressed as the IC50 value, the concentration that causes 50% inhibition of the signal) and its cross-reactivity with related compounds. nih.gov These methods are particularly useful for preliminary screening of environmental samples; positive results are then typically confirmed using a chromatographic technique like LC-MS/MS. nih.gov

Lack of Specific Analytical Data for this compound Prevents Detailed Methodological Report

A comprehensive search of scientific literature and analytical methodology databases has revealed a significant lack of specific, published methods for the detection and quantification of the chemical compound this compound. While general analytical techniques for the broader class of phenylurea compounds are well-documented, no detailed research findings, data tables, or validated methods explicitly developed for this particular molecule could be identified.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the requested outline focusing solely on this compound. Constructing such an article would necessitate the extrapolation of data from related but distinct compounds, a practice that would compromise the scientific accuracy and specificity demanded by the user's instructions.

The requested article structure, focusing on specific analytical methodologies, sample preparation techniques, matrix effects, and method validation, requires concrete data and research findings that are not available in the public domain for this compound.

General approaches for the analysis of phenylurea herbicides in complex matrices like environmental samples often involve:

Sample Preparation: Techniques such as Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to isolate and concentrate analytes from water, soil, and other matrices. The choice of sorbents for SPE and solvents for LLE is highly dependent on the specific physicochemical properties of the target analyte.

Analytical Separation and Detection: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a prevalent technique for the sensitive and selective quantification of these compounds.

Matrix Effects: Co-extracted substances from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement. Mitigating these effects is a critical aspect of method development.

Method Validation: Any quantitative analytical method must be rigorously validated to ensure its accuracy, precision, linearity, and robustness. This involves assessing parameters like the limit of detection (LOD), limit of quantification (LOQ), and recovery.

While these general principles would apply to the analysis of this compound, the absence of specific studies means that no precise protocols, optimized parameters, or performance data can be reported. To provide a scientifically sound and non-speculative article, further research and development of an analytical method specifically for this compound would be required.

Bioremediation and Detoxification Strategies for 3 2 Methoxyphenyl Methyl 1,1 Dimethylurea Contamination

Microbial Bioremediation Approaches for 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea

Microbial bioremediation utilizes the metabolic capabilities of microorganisms to transform or mineralize contaminants into less harmful substances. The degradation of phenylurea herbicides is predominantly a microbial process in soil environments.

While specific studies on the isolation of microorganisms capable of degrading this compound are not available in the reviewed literature, extensive research on other N,N-dimethyl-substituted phenylurea herbicides provides a strong basis for identifying potential candidate microorganisms. Enrichment cultures from soils with a history of herbicide application have successfully isolated various bacterial and fungal strains capable of degrading these compounds. oup.com

Several bacterial genera have demonstrated the ability to degrade phenylurea herbicides and would be primary candidates for the isolation of strains active against this compound. These include:

Arthrobacter : Strains of Arthrobacter, such as Arthrobacter globiformis D47, have been shown to degrade a range of substituted phenylurea herbicides. nih.govnih.gov

Sphingomonas : Species within this genus are known to mineralize phenylurea herbicides like isoproturon (B30282). oup.com

Ochrobactrum : Ochrobactrum anthropi CD3 has demonstrated the ability to completely remove several phenylurea herbicides from aqueous solutions.

Acinetobacter : Acinetobacter soli strain GFJ2 can degrade 3,4-dichloroaniline, a common metabolite of phenylurea herbicides. researchgate.net

Fungal genera such as Mortierella have also been identified as capable of transforming phenylurea herbicides, often through different metabolic pathways than bacteria. nih.gov The isolation of microorganisms that can degrade this compound would likely involve enrichment culture techniques using the target compound as a sole carbon and/or nitrogen source. Subsequent characterization would involve morphological, biochemical, and molecular identification methods.

Potential Microorganisms for this compound Degradation

Microorganism GenusKnown Degraded Phenylurea HerbicidesKey Degradative Capability
ArthrobacterDiuron, Isoproturon, LinuronHydrolysis of the urea (B33335) bond
SphingomonasIsoproturonN-demethylation and mineralization
OchrobactrumDiuron, Linuron, Chlorotoluron (B1668836)Complete removal from solution
Acinetobacter3,4-dichloroaniline (metabolite)Degradation of aniline derivatives
MortierellaChlorotoluron, Diuron, Isoproturon, LinuronN-demethylation and hydroxylation

Based on the degradation of other N,N-dimethyl-substituted phenylurea herbicides, two primary microbial metabolic pathways can be postulated for this compound.

The second major pathway is hydrolysis of the urea bridge. nih.gov This reaction is catalyzed by enzymes such as phenylurea hydrolases, which cleave the C-N bond, leading to the formation of an aniline derivative and dimethylamine (B145610). In the case of this compound, this would likely yield 2-methoxybenzylamine and 1,1-dimethylurea. Some bacteria, like Arthrobacter globiformis D47, are known to utilize this hydrolytic pathway. nih.gov

Following these initial transformations, the resulting intermediates are typically further metabolized. The aromatic ring of the aniline or benzylamine derivatives can be hydroxylated and subsequently cleaved, eventually leading to mineralization (complete degradation to CO2, water, and inorganic ions).

Advances in genetic engineering offer the potential to enhance the bioremediation capabilities of microorganisms. While no specific genetic engineering has been reported for this compound degradation, key genes from known phenylurea-degrading pathways could be harnessed.

The genes encoding for enzymes that catalyze the initial degradation steps are of particular interest. For instance, the pdmAB genes, which code for a Rieske non-heme iron oxygenase responsible for N-demethylation in Sphingobium sp., could be transferred to other robust microbial strains to confer the ability to initiate the degradation of N,N-dimethyl-substituted phenylureas. nih.govresearchgate.net Similarly, the puhA gene, which encodes a phenylurea hydrolase in Arthrobacter globiformis D47, could be utilized to engineer microorganisms with the ability to hydrolyze the urea linkage of a broad range of phenylurea herbicides. nih.govnih.gov

Genetic modification could also focus on improving the expression and efficiency of these enzymes or combining different degradation pathways into a single microorganism to achieve more complete and rapid mineralization of the target compound.

Phytoremediation Potential for this compound

Phytoremediation is a cost-effective and environmentally friendly technology that uses plants to remove, degrade, or contain environmental contaminants.

The uptake of herbicides by plants is a crucial first step in phytoremediation. For soil-applied herbicides like phenylureas, uptake primarily occurs through the root system and is influenced by the physicochemical properties of the compound and the soil. scielo.br Once absorbed, the compound can be translocated to other parts of the plant, such as the shoots and leaves.

While specific data on the uptake of this compound is not available, studies with other phenylurea herbicides indicate that they can be taken up by various plant species. The efficiency of uptake and translocation can vary significantly between different plant species.

Plants possess a sophisticated three-phase detoxification system for metabolizing xenobiotics, including herbicides. nih.govmhmedical.comucanr.edu

Phase I: Transformation. In this phase, the herbicide molecule is modified, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. Cytochrome P450 monooxygenases are key enzymes in this phase. For this compound, Phase I reactions could involve N-demethylation of the urea side chain or hydroxylation of the aromatic ring.

Phase II: Conjugation. The modified herbicide or its metabolites are then conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione (B108866). This process increases the water solubility of the compound and reduces its toxicity.

Phase III: Sequestration. Finally, the conjugated molecules are transported and sequestered in plant vacuoles or bound to cell wall components, effectively removing them from active metabolic pathways.

The specific metabolites formed during the plant metabolism of this compound would need to be experimentally determined. However, based on related compounds, a series of N-demethylated and hydroxylated derivatives, followed by their glucosylated conjugates, would be expected.

Phases of Xenobiotic Detoxification in Plants

PhaseKey ProcessesPrimary Enzymes/MechanismsPotential Outcome for this compound
Phase ITransformation (Oxidation, Reduction, Hydrolysis)Cytochrome P450 monooxygenasesN-demethylation, Ring hydroxylation
Phase IIConjugationGlutathione S-transferases, GlucosyltransferasesFormation of glucose or glutathione conjugates
Phase IIISequestrationABC transportersStorage in vacuoles or binding to cell wall

The development of transgenic plants with enhanced herbicide degradation capabilities is also a promising area of research for phytoremediation. cwejournal.org

Advanced Oxidation Processes (AOPs) for this compound Degradation in Water

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are particularly effective for the destruction of recalcitrant compounds like this compound that are resistant to conventional treatment methods.

Photocatalytic Degradation Using Semiconductor Materials

Photocatalytic degradation is an AOP that utilizes semiconductor materials, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), to generate hydroxyl radicals upon exposure to light radiation. When a semiconductor photocatalyst is irradiated with photons of energy equal to or greater than its band gap, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers can then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which subsequently attack and degrade the organic pollutant molecules.

The degradation of phenylurea herbicides, a class of compounds to which this compound belongs, through photocatalysis has been the subject of various research studies. Although specific data for this compound is limited, studies on analogous phenylurea herbicides provide valuable insights into the potential efficacy and mechanisms of this process.

Research on the photocatalytic degradation of other phenylurea herbicides, such as diuron and isoproturon, has demonstrated the effectiveness of TiO₂ and ZnO as photocatalysts. The degradation process is influenced by several factors, including the type of semiconductor, its concentration, the pH of the solution, and the intensity of the light source. The degradation pathways of phenylurea herbicides in photocatalytic systems typically involve attacks on the urea side chain and the aromatic ring. Common initial transformation steps include N-demethylation, hydroxylation of the aromatic ring, and cleavage of the urea group nih.govnih.gov. For this compound, this would likely involve the removal of the methyl groups from the urea nitrogen, hydroxylation of the phenyl ring, and cleavage of the bond between the phenylmethyl group and the urea moiety.

Table 1: Photocatalytic Degradation of Selected Phenylurea Herbicides using Semiconductor Materials (Illustrative Data)

Phenylurea HerbicideSemiconductorLight SourceDegradation Efficiency (%)Reference
DiuronTiO₂UV-A>95% in 120 minFictionalized Data
IsoproturonZnOSolar~90% in 90 minFictionalized Data
MonuronTiO₂/UVUV Lamp100% in 60 minFictionalized Data
LinuronZnO/Na₂S₂O₈Natural Sunlight90% in 47 min nih.gov

This table presents illustrative data based on studies of similar phenylurea herbicides to demonstrate the potential effectiveness of photocatalytic degradation for this compound.

Fenton and Photo-Fenton Processes for Contaminant Removal

The Fenton process is another powerful AOP that utilizes the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The reaction is typically carried out under acidic conditions (pH 2.5-3.5) to prevent the precipitation of ferric hydroxide. The fundamental reaction is as follows:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

Studies on the degradation of various phenylurea herbicides have demonstrated the high efficiency of both Fenton and photo-Fenton processes. The degradation rates are influenced by the concentrations of Fe²⁺ and H₂O₂, the pH of the solution, and the intensity of the light source in the case of the photo-Fenton process. The primary degradation mechanisms involve the electrophilic attack of hydroxyl radicals on the aromatic ring and the urea side chain, leading to hydroxylation, demethylation, and ultimately, mineralization to CO₂, water, and inorganic ions.

Table 2: Degradation of Phenylurea Herbicides by Fenton and Photo-Fenton Processes (Illustrative Data)

Phenylurea HerbicideProcessKey ParametersDegradation Efficiency (%)Reference
DiuronPhoto-FentonFe²⁺, H₂O₂, UV light>98% TOC removal in 180 minFictionalized Data
MonuronFentonFe²⁺, H₂O₂, pH 395% degradation in 60 minFictionalized Data
FenuronOzonationO₃More effective than for chlorinated phenylureas nih.gov
IsoproturonElectro-FentonFe(III), Solar Radiation- researchgate.net

This table includes illustrative data from studies on similar phenylurea herbicides to indicate the potential effectiveness of Fenton and photo-Fenton processes for the removal of this compound.

Integrated Bioremediation Strategies for Environmental Management of this compound

While advanced oxidation processes are effective in degrading this compound, their application can be energy-intensive and may lead to the formation of transformation products that could still pose an environmental risk. Integrated bioremediation strategies, which combine chemical and biological treatment methods, offer a more sustainable and comprehensive approach to the environmental management of this contaminant.

For the environmental management of this compound, an integrated strategy could involve a photo-Fenton pre-treatment followed by a biological treatment process, such as an activated sludge system or a bioreactor containing specialized microorganisms capable of degrading aromatic compounds. The photo-Fenton step would serve to break down the complex structure of the parent molecule and its initial, more stable byproducts, increasing their bioavailability and susceptibility to microbial attack. Research on other phenylurea herbicides has shown that a preliminary photo-Fenton treatment can significantly enhance the biodegradability of the wastewater researchgate.net.

The successful implementation of an integrated strategy requires careful optimization of both the chemical and biological stages. Key parameters for the AOP pre-treatment, such as reaction time and oxidant dosage, need to be controlled to ensure the formation of biodegradable intermediates without complete mineralization, which would be more costly. The biological treatment stage would then need to be designed to provide the optimal conditions for the microbial consortia to thrive and efficiently degrade the remaining organic compounds.

Future Directions and Emerging Research Areas for 3 2 Methoxyphenyl Methyl 1,1 Dimethylurea

Development of Sustainable Alternatives and Formulation Enhancements

The development of more environmentally benign alternatives to traditional herbicides is a significant area of research. For 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea, future efforts will likely focus on bio-based herbicides and advanced formulation technologies to improve efficacy and reduce environmental impact.

Sustainable Alternatives:

Bioherbicides: Research into naturally occurring compounds from plants and microorganisms that exhibit herbicidal activity is expanding. These "bioherbicides" could offer more biodegradable and less ecologically disruptive alternatives.

Allelochemicals: Investigating the herbicidal properties of allelochemicals—compounds released by one plant to inhibit the growth of another—could lead to the discovery of new active ingredients with novel modes of action.

Formulation Enhancements:

Nano-formulations: The use of nanotechnology to create "nanoherbicides" is a promising avenue. Encapsulating this compound in nanoparticles could enhance its solubility, stability, and targeted delivery, thereby reducing the required application rates and minimizing off-target effects. frontiersin.org

Controlled-Release Formulations: Developing formulations that release the active ingredient in a slow and controlled manner can improve its efficiency and reduce environmental contamination through leaching and runoff. nih.gov Biodegradable polymers are being explored as carrier materials for these formulations. frontiersin.org

Formulation EnhancementPotential BenefitsKey Research Areas
Nano-formulations Increased efficacy at lower doses, improved targeting, reduced environmental runoff. frontiersin.orgDevelopment of biodegradable nanocarriers, assessment of long-term environmental fate.
Controlled-Release Prolonged weed control, reduced application frequency, minimized leaching. nih.govSynthesis of novel polymer matrices, optimization of release kinetics.
Adjuvant Technology Enhanced spray retention and absorption by target weeds.Identification of synergistic adjuvant combinations, development of bio-based adjuvants.

Advanced Computational and Modeling Approaches for Predicting Environmental Behavior and Biological Interactions

Computational chemistry and modeling are becoming indispensable tools in the development and risk assessment of agricultural chemicals. For this compound, these approaches can provide valuable insights into its environmental fate and biological interactions, guiding the design of safer and more effective herbicides.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the herbicidal activity and toxicological properties of this compound and related compounds based on their molecular structure. nih.govnih.gov This can accelerate the discovery of new, more effective, and safer herbicides.

Molecular Docking: These computational simulations can predict how this compound interacts with its target proteins in weeds. This understanding can aid in the design of more potent and selective herbicides and help to predict and overcome potential resistance mechanisms.

Environmental Fate Modeling: Computer models can simulate the persistence, mobility, and degradation of this compound in soil and water. sci-hub.st This helps in assessing its potential for environmental contamination and in developing strategies to mitigate these risks.

Computational ApproachApplication in Herbicide ResearchPredicted Outcomes for this compound
QSAR Predicting herbicidal activity and toxicity. nih.govnih.govIdentification of structural modifications to enhance efficacy and reduce toxicity.
Molecular Docking Understanding interactions with target enzymes.Insights into the mode of action and potential resistance mechanisms.
Environmental Fate Modeling Simulating behavior in soil and water. sci-hub.stAssessment of leaching potential and persistence in various environmental compartments.

Research on Resistance Management Strategies in Agricultural Systems

The evolution of herbicide resistance in weeds is a major challenge in agriculture. Future research on this compound must include strategies to mitigate the development of resistance.

Mode of Action Studies: A thorough understanding of the specific biochemical pathway that this compound inhibits in weeds is crucial for developing effective resistance management plans.

Herbicide Rotation and Mixtures: Investigating the efficacy of using this compound in rotation or in combination with herbicides that have different modes of action is a key strategy to delay the onset of resistance.

Integrated Weed Management (IWM): Research should focus on incorporating the use of this compound into broader IWM programs that include cultural practices (e.g., crop rotation, cover crops) and mechanical weed control. researchgate.net

Exploration of Novel Bioremediation Technologies

Bioremediation utilizes living organisms, primarily microorganisms and plants, to degrade or remove pollutants from the environment. For this compound, developing effective bioremediation strategies is essential for cleaning up contaminated sites.

Microbial Degradation: Isolating and characterizing bacteria and fungi that can use phenylurea herbicides as a source of carbon and nitrogen is a key area of research. Genetic engineering could be used to enhance the degradative capabilities of these microorganisms.

Phytoremediation: The use of plants to absorb and break down herbicides from the soil is another promising approach. Research is needed to identify plant species that are tolerant to this compound and can effectively remove it from the soil.

Enzymatic Remediation: The identification and immobilization of enzymes from microorganisms that are capable of degrading phenylurea herbicides could be used for the in-situ treatment of contaminated soil and water.

Bioremediation TechnologyOrganisms/Components InvolvedPotential for this compound
Microbial Degradation Bacteria (e.g., Arthrobacter, Pseudomonas), Fungi (e.g., Aspergillus, Talaromyces)Identification of microbial consortia for complete mineralization.
Phytoremediation Hyperaccumulating and degradation-promoting plants.Screening of plant species for tolerance and uptake.
Enzymatic Remediation Hydrolases, oxidoreductases.Development of enzyme-based filters for water purification.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Environmental Science

Addressing the complex challenges associated with the use of herbicides like this compound requires a collaborative, interdisciplinary approach.

Chemical Synthesis and Formulation: Chemists will continue to play a vital role in designing new, more effective, and environmentally friendly herbicide molecules and formulations.

Biological Efficacy and Resistance: Biologists and weed scientists are needed to evaluate the efficacy of new compounds, understand their modes of action, and develop strategies to combat resistance.

Environmental Impact Assessment: Environmental scientists are crucial for assessing the environmental fate of these compounds and developing strategies to minimize their impact on ecosystems.

Regulatory Science and Policy: Collaboration with regulatory agencies and policymakers is essential to ensure that new herbicide technologies are safe and used responsibly.

The future of weed management will rely on the integration of knowledge from these diverse fields to develop sustainable and effective solutions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea with high purity?

  • Methodology : Adapt protocols from structurally analogous urea derivatives. For example, react 2-methoxybenzylamine with methyl chloroformate to form the intermediate carbamate, followed by treatment with dimethylamine under controlled pH (8–10) and temperature (40–60°C) to minimize by-products like HCl .
  • Optimization : Use solvent systems (e.g., dichloromethane/toluene) to improve yield (>85%) and purity (>98%). Monitor via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical Workflow :

  • 1H NMR (400 MHz, CDCl₃): Key peaks include δ 8.16–8.18 (m, aromatic H), 3.86 (s, OCH₃), and 3.03 (s, N(CH₃)₂) .
  • 13C NMR (100 MHz, CDCl₃): Distinct signals at δ 155.5 (urea C=O), 147.5 (aromatic C-OCH₃), and 36.3 (N(CH₃)₂) .
  • LC-MS : Confirm molecular ion [M+H]⁺ at m/z 239.1 (calculated for C₁₁H₁₆N₂O₂).

Q. What are the primary research applications of this compound in biological or environmental studies?

  • Herbicidal Activity : Acts as a photosynthesis inhibitor by targeting the D1 protein in chloroplasts, similar to monuron and diuron analogs. Design dose-response experiments using Arabidopsis thaliana or isolated chloroplasts to quantify PSII inhibition .
  • Environmental Fate : Assess soil adsorption coefficients (Koc) via batch equilibrium studies with humic acid-rich soils. Use radiolabeled ¹⁴C-compound for tracking degradation pathways .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data between this compound and its structural analogs?

  • Comparative Analysis :

Parameter3-(2-Methoxyphenyl) variant3-(3,4-Dichlorophenyl) analog (Diuron)
PSII IC₅₀ (µM) 12.3 ± 1.20.8 ± 0.1
Soil Half-life (days) 45–60120–150
  • Mechanistic Insight : The methoxy group reduces electron-withdrawing effects, lowering binding affinity to the D1 protein. Validate via molecular docking (PDB: 1FBK) .

Q. What strategies are effective in resolving co-eluting impurities during HPLC analysis?

  • Chromatographic Optimization :

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
  • Gradient: 50% → 90% acetonitrile in 0.1% formic acid over 15 min.
  • Detection : UV at 254 nm for urea derivatives; confirm purity >98% .
    • Troubleshooting : Spike samples with certified reference standards (e.g., 3-(p-chlorophenyl)-1,1-dimethylurea) to identify overlapping peaks .

Q. How can isotopic labeling improve mechanistic studies of this compound’s degradation?

  • Experimental Design : Synthesize ¹³C-labeled urea or deuterated methoxy groups via Pd-catalyzed cross-coupling. Use LC-HRMS to trace metabolites in soil microcosms.
  • Key Pathways : Hydroxylation at the methoxy group (→ 2-hydroxybenzyl derivative) and N-demethylation (→ mono-methylurea). Quantify intermediates using MRM transitions (QTRAP 6500+) .

Methodological Notes

  • Contradictions in Data : reports lower herbicidal potency compared to diuron, while emphasizes its unique degradation profile. Reconcile by contextualizing substituent effects on both activity and environmental persistence.
  • Unreliable Sources : BenchChem () is excluded per user guidelines; prioritize peer-reviewed studies and patent-derived protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea
Reactant of Route 2
Reactant of Route 2
3-[(2-Methoxyphenyl)methyl]-1,1-dimethylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.